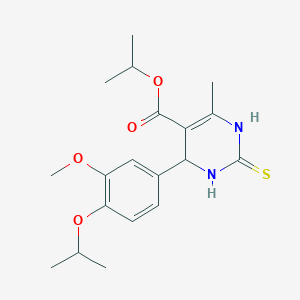![molecular formula C23H23BrN2O3S B286213 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as BPAE and has been used in various studies to investigate its mechanism of action and biochemical effects. In
作用机制
The exact mechanism of action of BPAE is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, BPAE can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPAE has been shown to have several biochemical and physiological effects in animal models. It can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. BPAE can also decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, BPAE can increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
实验室实验的优点和局限性
BPAE has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and analgesic effects in animal models. However, there are also some limitations to using BPAE in lab experiments. It has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for research on BPAE. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its mechanism of action and efficacy in different types of cancer. Another area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to understand the potential side effects and toxicity of BPAE in humans.
合成方法
BPAE can be synthesized through a multistep process that involves the reaction of 4-bromobenzylamine with phenylsulfonyl chloride to form the intermediate 4-bromobenzyl phenyl sulfone. This intermediate is then reacted with 4-ethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, BPAE.
科学研究应用
BPAE has been used in various scientific research studies to investigate its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. BPAE has also been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth and proliferation of cancer cells.
属性
分子式 |
C23H23BrN2O3S |
|---|---|
分子量 |
487.4 g/mol |
IUPAC 名称 |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-2-18-10-14-21(15-11-18)25-23(27)17-26(16-19-8-12-20(24)13-9-19)30(28,29)22-6-4-3-5-7-22/h3-15H,2,16-17H2,1H3,(H,25,27) |
InChI 键 |
RIQMIFWEEHLODI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286130.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)




![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)